molecular formula C18H19ClN2O3S B2395070 2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 895468-62-9

2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2395070
CAS RN: 895468-62-9
M. Wt: 378.87
InChI Key: MVLCVRQBRRAMNS-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone” is a compound with potential for pharmaceutical and agrochemical applications . It is a piperazine derivative .


Molecular Structure Analysis

The molecular structure of this compound is stabilized by C-H⋯O hydrogen bonds, C-H⋯π interactions, and π-π stacking interactions . Quantum chemical calculations and geometrical optimization can provide further insights into the structure .

Scientific Research Applications

Synthesis of Functional Aromatic Multisulfonyl Chlorides

The synthesis of functional aromatic bis(sulfonyl chlorides), including compounds related to "2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone," involves a sequence of reactions leading to the preparation of multisulfonyl chlorides. These compounds serve as key intermediates for the development of dendritic and complex organic molecules. Notably, this research outlines the importance of such compounds in constructing highly functionalized organic architectures, thereby facilitating advancements in materials science and organic synthesis (Percec et al., 2001).

Biological Activities of Aryl Methanones Derivatives

A study on a series of N-phenylpyrazolyl aryl methanones derivatives, including those with arylsulfonyl groups, revealed significant herbicidal and insecticidal activities. This highlights the potential of compounds bearing the sulfonyl moiety for use in agricultural applications. Such derivatives provide a basis for the development of new agrochemicals designed to improve crop protection strategies (Wang et al., 2015).

Anti-Inflammatory Activities

In the realm of pharmaceutical research, derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone, including structures akin to the queried compound, have been synthesized and evaluated for their anti-inflammatory activity. This research underscores the therapeutic potential of such compounds in the development of new anti-inflammatory agents, contributing to the broader understanding of non-steroidal anti-inflammatory drug (NSAID) alternatives (Karande & Rathi, 2017).

Synthesis and Properties for Proton Exchange Membranes

Research into sulfonated poly(p-phenylene) derivatives, including those related to the compound of interest, has been conducted with the aim of developing advanced materials for proton exchange membranes. Such studies are crucial for enhancing the performance and durability of fuel cells, indicating the importance of sulfonyl-containing compounds in energy-related applications (Ghassemi & McGrath, 2004).

Future Directions

The compound and its derivatives could be further explored for their potential biological activities. For instance, they could be evaluated for their anticonvulsant activity in animal models . Additionally, future molecular modifications could lead to compounds with greater positive pharmacological properties .

properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c19-15-6-8-17(9-7-15)25(23,24)14-18(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLCVRQBRRAMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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